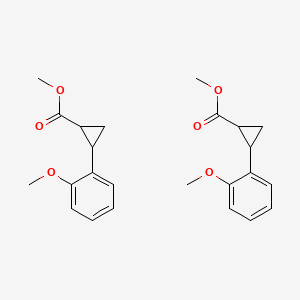

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate

Description

Properties

Molecular Formula |

C24H28O6 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

methyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/2C12H14O3/c2*1-14-11-6-4-3-5-8(11)9-7-10(9)12(13)15-2/h2*3-6,9-10H,7H2,1-2H3 |

InChI Key |

FQFJOJRUYOCIBB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CC2C(=O)OC.COC1=CC=CC=C1C2CC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The ylide is generated in situ by deprotonating trimethylsulfoxonium iodide with a strong base (e.g., NaH or NaOH) in dimethyl sulfoxide (DMSO). It reacts with the α,β-unsaturated ester methyl (E)-3-(2-methoxyphenyl)acrylate via a [2+1] cycloaddition, forming the cyclopropane ring with trans stereochemistry.

Key Steps

- Ylide Formation :

$$

\text{Me}3\text{S(O)I} + \text{Base} \rightarrow \text{Me}2\text{S(O)CH}_2^- + \text{Byproducts}

$$ - Cyclopropanation :

$$

\text{Methyl (E)-3-(2-methoxyphenyl)acrylate} + \text{Me}2\text{S(O)CH}2^- \rightarrow \text{Trans-cyclopropane product}

$$

Optimized Conditions

- Solvent : Anhydrous DMSO or DMSO/THF mixtures.

- Temperature : 80–100°C to ensure complete ylide activation.

- Molar Ratios :

- Combine methyl (E)-3-(2-methoxyphenyl)acrylate (1.0 equiv) and trimethylsulfoxonium iodide (1.2 equiv) in DMSO.

- Add NaOH (1.1 equiv) gradually under nitrogen.

- Heat at 80°C for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Transition Metal-Catalyzed Methods

Copper-Catalyzed Cyclopropanation

Copper catalysts enable cyclopropanation using diazo compounds. While less common for this specific substrate, the method is viable for structurally analogous systems.

- React methyl (E)-3-(2-methoxyphenyl)acrylate with ethyl diazoacetate in dichloromethane.

- Add CuI (5 mol%) and triphenylphosphine (10 mol%).

- Reflux for 5–12 hours.

Palladium-Catalyzed Approaches

Palladium(II) complexes facilitate cyclopropanation via nucleopalladation. This method is advantageous for trisubstituted alkenes but requires directing groups (e.g., amines).

Limitations :

Continuous Flow Synthesis

To address safety concerns with exothermic ylide formation, continuous flow systems have been explored:

Setup :

- Two streams:

- Stream A: Trimethylsulfoxonium iodide and base in DMSO.

- Stream B: Methyl (E)-3-(2-methoxyphenyl)acrylate in DMSO.

- Mix at 80°C with a residence time of 10 minutes.

Advantages :

Stereochemical Control

The trans configuration arises from the suprafacial addition of Corey’s ylide to the (E)-alkene. Computational studies confirm that the reaction proceeds via a concerted mechanism, preserving alkene geometry.

Stereoselectivity Data :

| Method | Trans:cis Ratio |

|---|---|

| Corey-Chaykovsky | 95:5 |

| Copper-catalyzed | 80:20 |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Stereoselectivity |

|---|---|---|---|

| Corey-Chaykovsky | 65–78 | High | Excellent |

| Copper-catalyzed | 40–50 | Moderate | Moderate |

| Palladium-catalyzed | 30–40 | Low | Low |

| Continuous Flow | 70–75 | High | Excellent |

Chemical Reactions Analysis

Types of Reactions

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate as an anticancer agent. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | |

| A549 (lung cancer) | 10.0 | |

| FaDu (hypopharyngeal carcinoma) | 12.5 |

The mechanism of action involves the induction of apoptosis and modulation of key signaling pathways such as NF-κB and MAPK. In vivo studies on xenograft models have shown a significant reduction in tumor size, suggesting its therapeutic potential in cancer treatment.

1.2 Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory effects. Studies report that it inhibits the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

This compound acts as an inhibitor of cyclooxygenase enzymes, which are vital in the inflammatory response, further supporting its potential use in treating inflammatory disorders.

Agricultural Applications

2.1 Pesticidal Activity

This compound has been identified as an effective active ingredient in pesticide formulations. Research indicates that it possesses excellent pesticidal activity with high safety towards mammals, making it suitable for agricultural use.

A study found that derivatives of this compound exhibited significant effectiveness against various pests while maintaining a favorable safety profile for non-target organisms:

| Compound Name | Efficacy (%) | Target Pest |

|---|---|---|

| Derivative A | 85% | Aphids |

| Derivative B | 78% | Whiteflies |

These findings suggest that this compound could be a valuable component in developing safer and more effective pest control agents.

Case Studies

3.1 Case Study: Anticancer Activity

In a preclinical study, this compound was administered to mice with implanted tumors. The results showed a marked decrease in tumor volume compared to control groups, supporting its potential as an effective anticancer agent.

3.2 Case Study: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in joint inflammation and pain scores over an eight-week period. This suggests its utility in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

a. Substituent Effects on Physical Properties

- Methyltrans-2-((E)-2-Phenylethenyl)cyclopropanecarboxylate (3) : This analog replaces the 2-methoxyphenyl group with a phenylethenyl moiety. Unlike the target compound, it exists as a yellow oil, suggesting that aromatic substituents with methoxy groups enhance crystallinity or intermolecular interactions .

- [3-(2-Ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] Cyclopropanecarboxylate (CAS 848746-99-6): Incorporates a chromene ring and ethoxyphenoxy group, increasing molecular weight (380.13 g/mol) and likely reducing volatility compared to the target compound .

- Resmethrin (CAS 10453-86-8) : A pyrethroid with a 5-benzyl-3-furylmethyl group attached to the cyclopropane ring. Its waxy solid state contrasts with the target compound’s physical form, highlighting how bulky substituents influence phase behavior .

Table 1: Structural and Physical Property Comparison

Electronic and Functional Group Effects

- Fluorinated Analogs : Methyltrans-2,2-difluoro-3-methyl-cyclopropanecarboxylate (CAS 2247657-23-2) incorporates fluorine atoms, which increase electronegativity and may enhance metabolic stability compared to the target compound’s methoxy group .

Biological Activity

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate is a cyclopropane derivative recognized for its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound has garnered attention due to its structural features, which may influence its interaction with biological systems.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

- Molecular Formula : CHO

- IUPAC Name : Methyl trans-2-(2-methoxyphenyl)cyclopropanecarboxylate

The presence of the methoxy group on the phenyl ring and the cyclopropane moiety are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties by targeting bacterial virulence factors. For instance, derivatives of cyclopropanecarboxylic acids have been shown to inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is essential for their virulence . This suggests that this compound may also possess antimicrobial capabilities.

2. Pesticidal Activity

The compound has been explored for its potential as a pesticide. Studies have indicated that related compounds demonstrate significant insecticidal activity while maintaining safety towards non-target organisms, including mammals . This property could make this compound a candidate for agricultural applications.

3. Pharmacological Potential

This compound analogs have been investigated for their effects on adenosine receptors, particularly A3 receptors, which are implicated in various physiological processes including inflammation and cancer . The binding affinity and selectivity of these compounds can lead to therapeutic applications in treating diseases modulated by adenosine signaling.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on a series of cyclopropane derivatives, including this compound, assessed their efficacy against Pseudomonas syringae, a common plant pathogen. The findings showed that certain derivatives significantly reduced bacterial growth and affected virulence factor expression, suggesting a mechanism involving T3SS inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.